2-Oxa-5-azabicyclo[2.2.1]heptane oxalate
Description
2-Oxa-5-azabicyclo[2.2.1]heptane oxalate is a bicyclic heterocyclic compound featuring a fused morpholine-like structure with oxygen and nitrogen atoms at positions 2 and 5, respectively. Its rigid bicyclo[2.2.1]heptane scaffold confers conformational constraints, making it a valuable platform for synthesizing γ-amino acid analogues such as γ-aminobutyric acid (GABA) derivatives . The oxalate salt form enhances solubility and stability, facilitating its use in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2H2O4/c1-4-3-7-5(1)2-6-4;3-1(4)2(5)6/h4-6H,1-3H2;(H,3,4)(H,5,6)/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPTYBVAKAFTBB-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434126-91-6 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane, (1S,4S)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hydrogenation and Cyclization
A foundational strategy for synthesizing azabicycloheptanes involves hydrogenation followed by cyclization, as demonstrated in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. For 2-oxa-5-azabicyclo[2.2.1]heptane, this approach could be adapted using oxygen-containing precursors.
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Starting Material Selection :
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Modified cyclohexane or cyclopentane derivatives with pre-installed oxygen and nitrogen functionalities are ideal. For example, 4-acetamidophenol derivatives could serve as precursors, with hydrogenation introducing saturation.
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Hydrogenation of an appropriately substituted aromatic ring (e.g., 4-acetamidophenol) over platinum oxide or Raney nickel under high pressure (60–1,000 psi) yields cis- or trans-cyclohexanol intermediates.
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Oxidation and Functionalization :
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Cyclization :
Yield Considerations :
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The traditional five-step route for 7-azabicyclo[2.2.1]heptane achieves an 18% overall yield, while optimized conditions with platinum oxide improve this to 36%. Similar yields are anticipated for the 2-oxa-5-aza variant, though steric and electronic effects may reduce efficiency.
Palladium-Catalyzed 1,2-Aminoacyloxylation
A modern catalytic approach for constructing oxygenated azabicycloheptanes involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method streamlines bicyclic core formation in a single step.
Reaction Mechanism and Conditions
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Substrate : Cyclopentenes substituted with oxygen-containing groups (e.g., ethers or esters).
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Catalyst System : Pd(II) salts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., BINAP) in dichloroethane.
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Reagents :
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N-Acyloxyamines as bifunctional reagents, delivering both the amino and acyloxy groups.
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Silver carbonate (Ag₂CO₃) as an oxidant to regenerate Pd(II).
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Key Steps :
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Oxidative Addition : Pd(0) inserts into the N–O bond of the N-acyloxyamine.
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Alkene Coordination : The cyclopentene binds to palladium, followed by migratory insertion to form a Pd–C bond.
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Reductive Elimination : Simultaneous formation of C–N and C–O bonds yields the bicyclic product.
Advantages :
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High atom economy and stereocontrol.
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Broad substrate scope; tolerates electron-rich and electron-deficient cyclopentenes.
Oxalate Salt Formation
The final step involves converting the bicyclic amine to its oxalate salt:
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Neutralization :
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The free base (2-oxa-5-azabicyclo[2.2.1]heptane) is dissolved in anhydrous ethanol.
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Oxalic acid (1.0 equiv) is added dropwise at 0°C to prevent exothermic side reactions.
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Crystallization :
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The mixture is stirred for 12 h, filtered, and washed with cold ethanol.
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Recrystallization from ethanol/water (9:1) yields pure oxalate salt.
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Characterization :
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NMR : Distinct signals for the bicyclic protons (δ 3.2–4.5 ppm) and oxalate carbonyls (δ 165–170 ppm).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using hydrogenation techniques to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions, often resulting in the formation of new compounds with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenated compounds and strong acids or bases are typical reagents.
Major Products: The reactions of compound “this compound” yield a variety of products, depending on the specific conditions and reagents used. These products often retain the core structure of the original compound but exhibit different functional groups and properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
2-Oxa-5-azabicyclo[2.2.1]heptane derivatives are being investigated for their potential as drug candidates due to their structural similarity to known pharmaceutical agents. Research has demonstrated the synthesis of backbone-constrained γ-amino acid analogues using this compound, indicating its utility in developing new therapeutics akin to FDA-approved drugs such as baclofen and pregabalin (Garsi et al., 2022) .
Case Study: Synthesis of Analogs
- Objective: To create analogs for existing drugs.
- Methodology: Utilization of 2-oxa-5-azabicyclo[2.2.1]heptane as a scaffold.
- Findings: Successful synthesis of morpholine amino acids that could enhance drug efficacy.
1.2 Structure-Activity Relationships (SAR)
The conformation and charge distribution of bicyclic β-lactams, including derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane, have been studied to elucidate their structure-activity relationships, particularly regarding β-lactamase inhibitors (Fernández et al., 1992) .
| Compound | Activity | Reference |
|---|---|---|
| Bicyclic β-lactam A | Moderate Inhibition | Fernández et al., 1992 |
| Bicyclic β-lactam B | High Inhibition | Fernández et al., 1992 |
Synthetic Methodologies
2.1 Novel Synthesis Techniques
Research has focused on innovative synthesis techniques for compounds related to 2-oxa-5-azabicyclo[2.2.1]heptane, such as the palladium-catalyzed reactions that facilitate the construction of oxygenated derivatives (RSC Publishing, 2023) . These methods allow for the efficient formation of complex structures with potential applications in various chemical contexts.
Case Study: Palladium-Catalyzed Reactions
- Objective: To synthesize oxygenated derivatives.
- Methodology: Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Results: A broad array of substrates were successfully converted into bridged aza-bicyclic structures.
Applications in Carbohydrate Chemistry
The compound's utility extends into carbohydrate chemistry, where it has been employed to synthesize chiral bicyclic compounds through reactions involving protected phosphoramidate derivatives (Francisco et al., 2000) . This application highlights its versatility in creating complex carbohydrate structures.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Phosphoramidate Reaction | Chiral Bicyclic Compound A | 85% | Francisco et al., 2000 |
| Phosphoramidate Reaction | Chiral Bicyclic Compound B | 90% | Francisco et al., 2000 |
Mechanism of Action
The mechanism of action of compound “2-Oxa-5-azabicyclo[2.2.1]heptane oxalate” involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, but typically involve:
Receptor Binding: Interaction with cell surface receptors to initiate a signaling cascade.
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their function.
Pathway Modulation: Altering the activity of specific biochemical pathways to achieve desired outcomes.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₅H₁₀ClNO (hydrochloride form)
- Purity : ≥98% (commercially available as hydrochloride or oxalate salts)
- Applications : Intermediate for GABAergic drugs (e.g., baclofen, pregabalin analogues) , antimalarial agents , and PET radioligands .
Comparison with Structurally Similar Compounds
2-Oxa-5-azabicyclo[2.2.2]octane Oxalate
- Structural Difference : Features a larger bicyclo[2.2.2]octane ring system, increasing ring strain and altering reactivity.
- Biological Activity: Limited data, but its extended ring system may reduce binding affinity to GABA receptors compared to the heptane analogue .
- Synthesis : Requires multi-step routes starting from alternative chirons, leading to lower yields (e.g., 60–70% vs. 90% for heptane derivatives) .
| Property | 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate | 2-Oxa-5-azabicyclo[2.2.2]octane Oxalate |
|---|---|---|
| Ring Size | Heptane | Octane |
| Synthetic Yield | 90% | 60–70% |
| GABA Binding Affinity | High (Ki < 50 nM) | Not reported |
2-Oxa-6-azaspiro[3.3]heptane Oxalate
- Structural Difference : Incorporates a spiro junction at position 6, enhancing conformational flexibility.
- Applications : Primarily used in kinase inhibitors due to its ability to adopt multiple binding conformations .
- Stability : Lower thermal stability compared to the bicyclo[2.2.1]heptane framework .
Epibatidine Derivatives (FPhEP, F2PhEP)
- Structural Difference : Replace the oxa-aza bridge with pyridyl substituents.
- Biological Activity : High affinity for α4β2-nAChR (F2PhEP: Ki = 29 pM vs. FPhEP: Ki = 240 pM) .
- Utility : Used in PET imaging of nicotinic receptors, unlike the oxalate derivative, which lacks radiolabeling applications .
| Property | This compound | F2PhEP |
|---|---|---|
| Target Receptor | GABA-B | α4β2-nAChR |
| Binding Affinity (Ki) | ~50 nM | 29 pM |
| Radiolabeling Potential | No | Yes ([¹⁸F] labeling) |
Antimalarial Derivatives (e.g., Compound 68a’)
- Structural Difference : Functionalized with imidazolyl or sulfonyl groups at C-5.
- Activity : Slow-action antiplasmodial activity (IC₅₀ = 0.5–2 µM) .
- Advantage : The bicyclo[2.2.1]heptane core improves metabolic stability compared to linear analogues .
| Property | This compound | Compound 47 (Sulfonyl Derivative) |
|---|---|---|
| Functional Group | Oxalate | Cyclohexylsulfonyl |
| Antimalarial IC₅₀ | Not tested | 0.128 µM |
| Metabolic Stability | High | Moderate |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
